5-Fluoro-2,4-bis((triméthylsilyl)oxy)pyrimidine

Vue d'ensemble

Description

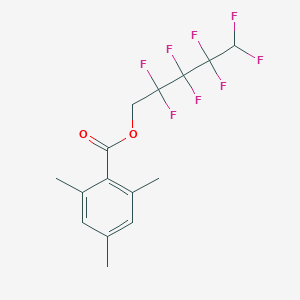

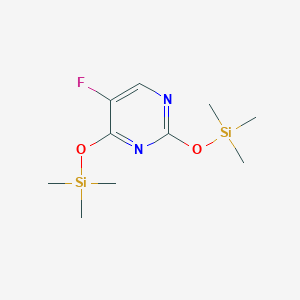

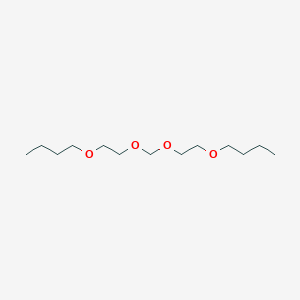

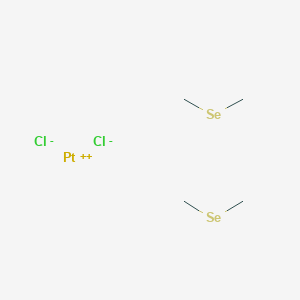

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a chemical compound with the molecular formula C10H19FN2O2Si2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of fluorine and trimethylsilyl groups, which contribute to its unique chemical properties and reactivity.

Applications De Recherche Scientifique

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It is known to be an intermediate in the synthesis of certain compounds .

Mode of Action

It is used as an intermediate in chemical reactions, suggesting it interacts with other compounds to form new products .

Biochemical Pathways

As an intermediate, it likely participates in various chemical reactions, contributing to the formation of complex molecules .

Pharmacokinetics

As a chemical intermediate, its bioavailability and pharmacokinetic profile may vary depending on the final compound it contributes to forming .

Result of Action

As an intermediate, its primary role is likely in the synthesis of other compounds, and its direct effects on cells and molecules may be minimal .

Action Environment

Like many chemical compounds, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Méthodes De Préparation

The synthesis of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine typically involves the reaction of 5-fluorouracil with hexamethyldisilazane and trimethylchlorosilane . The reaction conditions generally include:

Reactants: 5-fluorouracil, hexamethyldisilazane, trimethylchlorosilane

Solvent: Anhydrous solvent such as dichloromethane

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete reaction

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form 5-fluorouracil and trimethylsilanol.

Oxidation and Reduction: The fluorine atom and the pyrimidine ring can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine can be compared with other similar compounds such as:

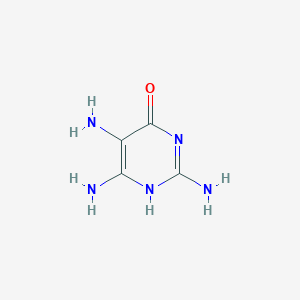

5-Fluorouracil: A widely used chemotherapeutic agent with a similar pyrimidine structure but without the trimethylsilyl groups.

2,4-Bis(trimethylsilyl)pyrimidine: A compound with similar trimethylsilyl groups but lacking the fluorine atom.

The presence of both fluorine and trimethylsilyl groups in 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine makes it unique, providing distinct chemical properties and reactivity compared to its analogs.

Propriétés

IUPAC Name |

(5-fluoro-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVQFVDWJDULDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=NC=C1F)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169279 | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17242-85-2 | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4-bis(trimethylsilyl)-5-fluorouracil in medicinal chemistry?

A1: 2,4-Bis(trimethylsilyl)-5-fluorouracil is not a pharmacologically active compound. Instead, it serves as a vital building block in the synthesis of various 5-fluorouracil derivatives. [, , , , ] The trimethylsilyl groups enhance the reactivity of the molecule, facilitating the introduction of diverse substituents at the N1 and N3 positions of the uracil ring. These modifications aim to improve the pharmacological profile of the resulting 5-fluorouracil analogs, potentially enhancing their efficacy, bioavailability, or reducing side effects.

Q2: How does the structure of 2,4-bis(trimethylsilyl)-5-fluorouracil influence its reactivity?

A2: The presence of two bulky trimethylsilyl groups at the 2 and 4 positions of the uracil ring significantly enhances the nucleophilicity of the nitrogen atoms at positions 1 and 3. [, ] This increased nucleophilicity makes 2,4-bis(trimethylsilyl)-5-fluorouracil highly reactive towards electrophiles, allowing for the facile alkylation or acylation at these positions. [, ] This reactivity is crucial for the synthesis of a wide range of 5-fluorouracil derivatives.

Q3: Can you provide examples of 5-fluorouracil derivatives synthesized using 2,4-bis(trimethylsilyl)-5-fluorouracil?

A3: Research highlights the synthesis of various derivatives using 2,4-bis(trimethylsilyl)-5-fluorouracil as a starting material. These include alkoxyalkyl derivatives, [, ] acyclonucleoside derivatives, [] and ftorafur metabolites. [] These derivatives were investigated for their antitumor activity against various cancer cell lines, showcasing the potential of this synthetic strategy in drug discovery.

Q4: What are the key factors influencing the reactions involving 2,4-bis(trimethylsilyl)-5-fluorouracil?

A4: Studies indicate that reaction conditions like temperature, reactant ratio, and the nature of the electrophilic reagent (acylating or alkylating agent) play critical roles in determining the yield and selectivity of the desired product. [] For instance, higher temperatures and specific catalysts like tin(IV) chloride (SnCl4) are often employed to facilitate the reaction. [, ]

Q5: Are there any studies investigating the Structure-Activity Relationship (SAR) of 5-fluorouracil derivatives synthesized from 2,4-bis(trimethylsilyl)-5-fluorouracil?

A5: While the provided abstracts don't delve into specific SAR studies, they highlight the varying antitumor activity observed in the synthesized derivatives. [, , , ] This variation suggests that the nature and position of the substituents introduced at the N1 and N3 positions significantly impact the biological activity. Further research exploring SAR would be crucial for optimizing the design of more potent and selective 5-fluorouracil analogs.

Q6: What analytical techniques are used to characterize 2,4-bis(trimethylsilyl)-5-fluorouracil and its derivatives?

A6: Researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, and elemental analysis to confirm the structure and purity of 2,4-bis(trimethylsilyl)-5-fluorouracil and its derivatives. [, ] These techniques provide valuable information about the compound's structure, functional groups, and purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)